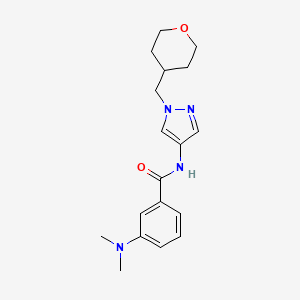
N,N-dimethyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C11H12N2O . It is a derivative of indole, a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “this compound” consists of a core indole structure with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom . The InChI code for this compound is 1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 188.23 . It is a powder at room temperature . The melting point is between 235-236°C . The predicted boiling point is 395.7±15.0°C and the predicted density is 1.0±0.06 g/cm3 .Scientific Research Applications
1. Cancer Imaging Applications
N,N-dimethyl-1H-indole-3-carboxamide derivatives have been explored in the field of cancer imaging. One such application is the synthesis of [18F]SU11248, a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This tracer, prepared by nucleophilic substitution and subsequent purification methods, demonstrates the utility of these compounds in cancer imaging technologies (Wang et al., 2005).
2. Allosteric Modulation of Receptors
Research has been conducted on indole-2-carboxamides as allosteric modulators of cannabinoid CB₁ receptors. These studies involve the synthesis of N-phenylethyl-1H-indole-2-carboxamides and exploring their stimulatory effects on CB₁ receptors, highlighting the role of carboxamide functionality in achieving these effects (Piscitelli et al., 2012).
3. Chemical Functionalities Optimization
The optimization of chemical functionalities in indole-2-carboxamides has been studied for allosteric modulation of the cannabinoid type 1 receptor (CB1). This research has identified key structural requirements for allosteric modulation, contributing significantly to understanding and developing potent CB1 allosteric modulators (Khurana et al., 2014).
4. Novel Allosteric Modulators for Dopamine D2 Receptors
The discovery of novel classes of negative allosteric modulators for the dopamine D2 receptor has been achieved using indole-2-carboxamide derivatives. This research illustrates how fragmentation of extended compounds can expose purely allosteric pharmacology, expanding the potential therapeutic applications for dopamine D2 receptor modulation (Mistry et al., 2015).
5. Synthesis of Pyridoindolones
Methods have been developed for synthesizing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones using selective cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide. This demonstrates the adaptability of this compound derivatives in synthesizing complex organic compounds (La Regina et al., 2014).
6. Polymerization Catalysis
This compound derivatives have been utilized as catalysts in the ring-opening polymerization of l-lactide. This highlights their role in polymer chemistry, particularly in controlling the molecular weight and dispersity of polymers (Koeller et al., 2009).
7. Rh(III)-Catalyzed Selective Coupling
The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents another application, demonstrating the potential of these compounds in complex organic synthesis and bond formation processes (Zheng et al., 2014).
8. Reactivity Analysis in Anticancer Applications
Indole-2-carboxamide derivatives like Sunitinib have been studied for their antitumor activity. Advanced computational methods like DFT and MD simulations have been used to explore their electronic properties and interactions with biological targets, offering insights into their potential as anticancer agents (Al-Otaibi et al., 2022).
Safety and Hazards
Future Directions
The future directions for “N,N-dimethyl-1H-indole-3-carboxamide” and other indole derivatives are promising. They are often considered as a “privileged scaffold” within the drug discovery arena . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
N,N-dimethyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic organic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, such as this compound, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins , leading to various biological effects.
Biochemical Pathways
Indole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like this compound can affect a variety of biochemical pathways, leading to diverse downstream effects.
Properties
IUPAC Name |
N,N-dimethyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIKMCXRMYOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


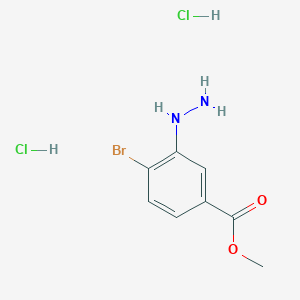
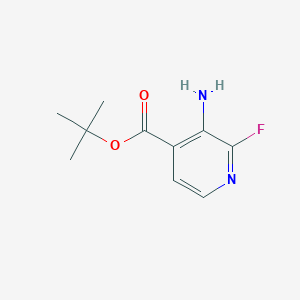
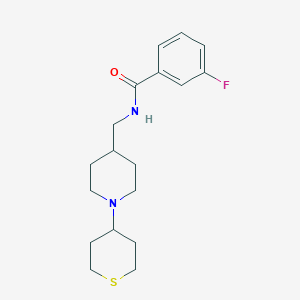
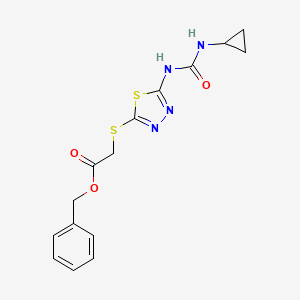
![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)
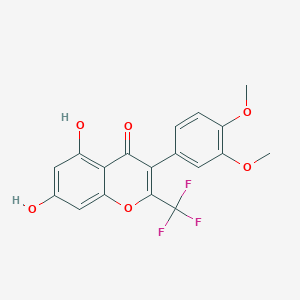
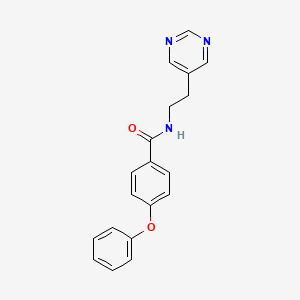

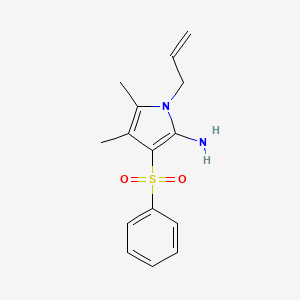

![2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid](/img/structure/B2867707.png)
